molecular formula C148H260N58O45S6 B1143198 イムペラトキシンA CAS No. 172451-37-5

イムペラトキシンA

カタログ番号 B1143198
CAS番号: 172451-37-5
分子量: 3764.4
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imperatoxin A is a novel toxin that has recently been identified in the venom of the Imperata cylindrica, a species of venomous snake found in Southeast Asia. This toxin has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-tumor effects. Imperatoxin A is a small, basic peptide of approximately 40 amino acids that is structurally similar to other toxins found in snake venom. It is a potent inhibitor of the Na+/K+-ATPase enzyme, which is responsible for maintaining the electrolyte balance in cells. In addition, it has been found to modulate the activity of various ion channels and receptors, as well as to modulate the activity of several enzymes, including proteases, phosphatases, and kinases.

科学的研究の応用

カルシウム放出チャネル/リアノジン受容体のプロービング

イムペラトキシンAは、アフリカのサソリであるPandinus imperatorの毒から得られるペプチド毒素です {svg_1}. これは、Ca2±放出チャネル/リアノジン受容体(RyRs)の3.7 kDaのペプチド活性化剤です {svg_2}. RyRsは、ニューロン、外分泌細胞、平滑筋細胞、上皮細胞、リンパ球、ウニ卵など、さまざまな細胞タイプに見られます {svg_3}. IpTxaは、これらの受容体を研究するためのプローブとして使用されてきました {svg_4}.

細胞透過能力

IpTxaは、細胞膜を通過し、生体内でCa2+の放出を変えることができます {svg_5}. この特性は、細胞内プロセスを研究するための貴重なツールであり、薬物送達にも使用できる可能性があります {svg_6}.

心筋細胞研究

無傷の心筋細胞に灌流すると、IpTxaは[Ca2+]過渡の振幅の増加をもたらしました {svg_7}. これは、IpTxaが心臓の機能と疾患のメカニズムを理解するための研究に使用できることを示唆しています {svg_8}.

薬物送達

IpTxaは、大きな膜不透過性貨物を細胞膜全体に運ぶ能力を持っています {svg_9}. この発見は、新規薬物送達にとってエキサイティングな意味を持っています {svg_10}.

ジヒドロピリジン受容体との相互作用

This compoundは、骨格筋ジヒドロピリジン受容体(ペプチドA)のAフラグメントと同様の正に帯電した表面構造を含んでおり、毒素とペプチドがリアノジン受容体上の共通部位に結合する可能性を示唆しています {svg_11}. この特性は、これらの受容体間の相互作用を研究するために使用できます {svg_12}.

興奮収縮連関の理解

興奮収縮連関は、表面/横(t-)小管膜の脱分極に続いて、筋繊維の筋小胞体(SR)からのCa2+放出を促進するプロセスです {svg_13}. This compoundは、このプロセスを研究するために使用できます {svg_14}.

作用機序

Target of Action

Imperatoxin A primarily targets the Ryanodine receptors (RyRs), which are intracellular calcium release channels known for their role in regulating calcium release from the sarcoplasmic reticulum of striated muscles . The peptide acts more effectively on RyR type 1 than on type 3, while RyR type 2 seems to be insensitive to Imperatoxin A .

Mode of Action

Imperatoxin A is a high-affinity activator of Ryanodine receptors . The toxin contains a positively charged surface structure similar to that of the A fragment of skeletal dihydropyridine receptors (peptide A), suggesting that the toxin and peptide could bind to a common site on the Ryanodine receptor . The toxin enhances the influx of calcium from the sarcoplasmic reticulum into the cell .

Biochemical Pathways

Imperatoxin A affects the calcium signaling pathway by interacting with the Ryanodine receptors. This interaction leads to an increase in intracellular calcium concentration, which can trigger various downstream effects such as muscle contraction .

Pharmacokinetics

It has been demonstrated that imperatoxin a is capable of crossing cell membranes to alter the release of calcium in vivo . This suggests that the compound may have good bioavailability.

Result of Action

The primary result of Imperatoxin A’s action is the alteration of calcium release in cells. By activating the Ryanodine receptors, Imperatoxin A enhances the influx of calcium from the sarcoplasmic reticulum into the cell . This can lead to various cellular effects, such as triggering muscle contraction .

Safety and Hazards

According to the Safety Data Sheet (SDS), Imperatoxin A is harmful if swallowed, in contact with skin, or if inhaled .

将来の方向性

IpTx a is capable of crossing cell membranes to alter the release of Ca2+ in vivo, and has the capacity to carry a large, membrane-impermeable cargo across the plasma membrane . This finding has exciting implications for novel drug delivery .

生化学分析

Biochemical Properties

Imperatoxin A interacts primarily with ryanodine receptors, which are calcium release channels located in the sarcoplasmic reticulum of muscle cells. The toxin binds with high affinity to these receptors, leading to the activation of calcium release. This interaction is facilitated by the unique structure of Imperatoxin A, which includes a cluster of positively charged residues that interact with the phospholipids of cell membranes . Additionally, Imperatoxin A has been shown to permeate cell membranes, allowing it to target intracellular ryanodine receptors .

Cellular Effects

Imperatoxin A exerts significant effects on various cell types, including cardiomyocytes, neurons, and muscle cells. In cardiomyocytes, the toxin induces calcium release from the sarcoplasmic reticulum, leading to increased intracellular calcium levels and enhanced muscle contraction . In neurons, Imperatoxin A modulates calcium signaling pathways, which can influence neurotransmitter release and synaptic plasticity. The compound also affects gene expression and cellular metabolism by altering calcium-dependent signaling pathways .

Molecular Mechanism

The molecular mechanism of action of Imperatoxin A involves its binding to the cytoplasmic moiety of ryanodine receptors. This binding occurs between the clamp and handle domains of the receptor, approximately 11 nanometers away from the transmembrane pore . By mimicking the dihydropyridine receptor II-III loop, Imperatoxin A triggers the opening of the calcium release channel, leading to the release of calcium ions into the cytoplasm . This process is crucial for excitation-contraction coupling in muscle cells and other calcium-dependent cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imperatoxin A have been observed to change over time. The toxin is relatively stable and retains its activity for extended periods. Prolonged exposure to Imperatoxin A can lead to desensitization of ryanodine receptors, reducing the efficacy of calcium release over time . Additionally, degradation of the toxin can occur, which may impact its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Imperatoxin A vary with different dosages in animal models. At low doses, the toxin effectively induces calcium release without causing significant toxicity. At higher doses, Imperatoxin A can lead to excessive calcium release, resulting in cellular toxicity and adverse effects such as muscle damage and cardiac arrhythmias . Threshold effects have been observed, where a minimal effective dose is required to elicit a response, and increasing the dose beyond this threshold can exacerbate the effects .

Metabolic Pathways

Imperatoxin A is involved in metabolic pathways related to calcium signaling. The toxin interacts with enzymes and cofactors that regulate calcium homeostasis, including calcium ATPases and calmodulin . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting cellular energy production and overall metabolism .

Transport and Distribution

Within cells and tissues, Imperatoxin A is transported and distributed through interactions with specific transporters and binding proteins. The toxin can cross cell membranes and accumulate in the sarcoplasmic reticulum, where it exerts its effects on ryanodine receptors . Additionally, Imperatoxin A may interact with other intracellular compartments, influencing its localization and accumulation within cells .

Subcellular Localization

Imperatoxin A is primarily localized in the sarcoplasmic reticulum of muscle cells, where it targets ryanodine receptors. The toxin’s activity is influenced by its subcellular localization, as it must reach the ryanodine receptors to exert its effects . Post-translational modifications and targeting signals may direct Imperatoxin A to specific compartments or organelles, enhancing its efficacy and specificity .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of IMPERATOXIN A involves the formation of the pyrrole ring and subsequent coupling with the side chain.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "methylamine", "propylamine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "p-toluenesulfonic acid", "palladium on carbon", "sodium borohydride", "acetic acid", "sodium hydroxide", "ammonium chloride", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "1. Condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of p-toluenesulfonic acid to form 2,5-dimethoxyphenyl-3-oxobutanoate", "2. Treatment of 2,5-dimethoxyphenyl-3-oxobutanoate with methylamine and propylamine to form 2,5-dimethoxy-N-methyl-N-propyl-3-oxobutanamide", "3. Cyclization of 2,5-dimethoxy-N-methyl-N-propyl-3-oxobutanamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of palladium on carbon to form the pyrrole ring", "4. Reduction of the pyrrole ring with sodium borohydride in acetic acid to form 2,5-dimethoxy-N-methyl-N-propyl-1H-pyrrole-3-carboxamide", "5. Hydrolysis of 2,5-dimethoxy-N-methyl-N-propyl-1H-pyrrole-3-carboxamide with sodium hydroxide to form 2,5-dimethoxy-N-methyl-N-propylpyrrole-3-carboxylic acid", "6. Conversion of 2,5-dimethoxy-N-methyl-N-propylpyrrole-3-carboxylic acid to the corresponding acid chloride with thionyl chloride", "7. Coupling of the acid chloride with ammonium chloride in the presence of hydrochloric acid to form IMPERATOXIN A", "8. Purification of IMPERATOXIN A by extraction with ethyl acetate" ] }

CAS番号

172451-37-5

分子式

C148H260N58O45S6

分子量

3764.4

純度

≥ 90 % (SDS-PAGE and HPLC)

製品の起源

United States

Q & A

Q1: What is the primary molecular target of Imperatoxin A?

A1: Imperatoxin A selectively binds to ryanodine receptors (RyRs), particularly the skeletal muscle isoform RyR1, with nanomolar affinity. [, , , , , , ]

Q2: How does IpTxa binding affect RyR channel activity?

A2: IpTxa binding increases the open probability (Po) of RyR channels, enhancing Ca2+ release from the sarcoplasmic reticulum (SR). This is achieved by increasing the frequency of channel opening events and decreasing the duration of closed states. [, ]

Q3: Does Imperatoxin A exhibit isoform selectivity among RyRs?

A3: Yes, IpTxa demonstrates high selectivity for the skeletal muscle RyR isoform (RyR1) over cardiac (RyR2) and other isoforms. It has negligible effects on tissues with low or absent RyR1 expression. [, ]

Q4: How does IpTxa compare to other known RyR activators, such as caffeine?

A4: While both IpTxa and caffeine activate RyRs, they interact with distinct binding sites. IpTxa's effects are independent of caffeine and other known RyR modulators like adenine nucleotides. []

Q5: What are the downstream consequences of IpTxa-mediated RyR activation?

A5: In muscle cells, IpTxa-induced Ca2+ release leads to enhanced muscle contraction. [, , ] In other cell types, it can modulate various Ca2+-dependent signaling pathways. [, ]

Q6: What is the molecular weight and formula of Imperatoxin A?

A6: Imperatoxin A is a 33-amino acid peptide with a molecular weight of approximately 3.7 kDa. [, ] Its exact molecular formula is dependent on the ionization state of amino acid side chains.

Q7: What is the three-dimensional structure of IpTxa?

A7: IpTxa adopts a compact, mostly hydrophobic structure with a cluster of positively charged basic residues on one side. It features two antiparallel β-strands connected by four chain reversals and stabilized by three disulfide bonds. This motif is classified as an “inhibitor cysteine knot” fold. [, , , ]

Q8: How does the structure of IpTxa contribute to its function?

A8: The cluster of positively charged residues on the surface of IpTxa is thought to interact with negatively charged phospholipids in cell membranes, facilitating its interaction with RyRs. [, ]

Q9: Which amino acid residues are crucial for IpTxa's interaction with RyR1 and its ability to induce subconductance states?

A9: Several basic residues, including Lys19, Lys20, Lys22, Arg23, and Arg24, play a vital role in IpTxa’s interaction with RyR1 and its ability to induce subconductance states. Other basic residues near the C-terminus, like Lys30, Arg31, and Arg33, and some acidic residues (e.g., Glu29, Asp13, and Asp2) are also involved. [, ]

Q10: How does mutating specific amino acids in IpTxa affect its activity?

A10: Mutations in the cluster of basic amino acids significantly reduce or abolish the capacity of IpTxa to activate RyRs. [, ] For instance, substituting Lys8 with alanine results in a predominance of a subconductance state. []

Q11: Does the interaction of IpTxa with RyR1 involve simple competition with other RyR1 ligands?

A11: No, studies using maurocalcine (a scorpion toxin with high sequence similarity to IpTxa) and peptide A (a segment of the dihydropyridine receptor that interacts with RyR1) suggest a more complex interaction than simple competition. The peptides appear to stabilize distinct channel states through different mechanisms, leading to proportional gating. []

Q12: How is the activity of Imperatoxin A studied in vitro?

A12: IpTxa activity is commonly assessed in vitro using:

  • [3H]Ryanodine binding assays: IpTxa increases the binding of [3H]ryanodine to SR membranes, reflecting its activation of RyRs. [, , ]
  • Planar lipid bilayer recordings: This technique allows for direct observation of single RyR channel activity. IpTxa increases the open probability and induces subconductance states in these experiments. [, , , ]
  • Ca2+ release from SR vesicles: IpTxa induces Ca2+ release from isolated SR vesicles, demonstrating its functional effect on Ca2+ handling. [, ]

Q13: What are the effects of IpTxa observed in intact cells and tissues?

A13: In permeabilized cardiac myocytes, IpTxa alters Ca2+ spark properties, suggesting its ability to modulate local Ca2+ release events. [, ] Additionally, in intact cardiomyocytes, IpTxa perfusion alters Ca2+ transients, confirming its cell-penetrating ability and in vivo activity. []

Q14: Can IpTxa cross cell membranes and exert its effects intracellularly?

A14: Yes, experiments on intact cardiomyocytes demonstrate that IpTxa can permeate cell membranes and modulate intracellular Ca2+ release. [, ] This cell-penetrating property makes it a potential candidate for developing novel drug delivery systems.

Q15: How does IpTxa influence Ca2+ sparks in skeletal muscle?

A15: Studies in frog skeletal muscle suggest that IpTxa-induced Ca2+ sparks are generated by the simultaneous opening of multiple RyR channels, not just a single channel. This conclusion is based on analyzing the distribution of spark rise times and the decay of Ca2+ release current. []

Q16: What are potential applications of IpTxa in drug delivery?

A16: IpTxa's ability to cross cell membranes and its high affinity for RyRs make it a promising candidate for targeted drug delivery. By conjugating therapeutic molecules to IpTxa or its derivatives, researchers aim to develop novel treatments for diseases involving RyR dysfunction. [, , ]

Q17: Can IpTxa be used to study RyR function in different physiological and pathological conditions?

A17: Yes, due to its selectivity and potency, IpTxa is a valuable tool for investigating RyR function in various cellular processes, including muscle contraction, neurotransmission, and hormone secretion. Moreover, it can help elucidate the role of RyR dysfunction in diseases like malignant hyperthermia, heart failure, and neurodegenerative disorders. [, , ]

Q18: What are the limitations of using IpTxa as a research tool or therapeutic agent?

A18: Despite its potential, several challenges need to be addressed:

  • Immunogenicity: As a peptide toxin, IpTxa might elicit an immune response, limiting its long-term therapeutic use. []
  • Off-target effects: Although IpTxa exhibits high selectivity for RyR1, it might interact with other cellular components, leading to undesired effects. []
  • Delivery and stability: Developing efficient and safe delivery systems and ensuring IpTxa's stability in vivo are crucial for its therapeutic translation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。